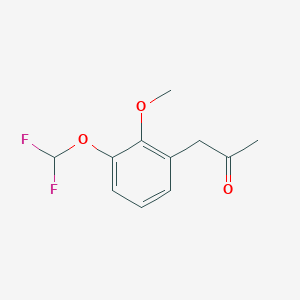

1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one

CAS No.:

Cat. No.: VC18812947

Molecular Formula: C11H12F2O3

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F2O3 |

|---|---|

| Molecular Weight | 230.21 g/mol |

| IUPAC Name | 1-[3-(difluoromethoxy)-2-methoxyphenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H12F2O3/c1-7(14)6-8-4-3-5-9(10(8)15-2)16-11(12)13/h3-5,11H,6H2,1-2H3 |

| Standard InChI Key | HQZHIGXRXAPVQT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=C(C(=CC=C1)OC(F)F)OC |

Introduction

1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one is a synthetic organic compound belonging to the class of aromatic ketones. It features a unique structure that includes a difluoromethoxy group and a methoxy group attached to a phenyl ring, which is linked to a propan-2-one moiety. This compound is of interest in medicinal chemistry due to its potential biological activity, enhanced by the presence of fluorinated and methoxy substituents.

Synthesis Methods

The synthesis of 1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one typically involves multiple steps, often requiring controlled conditions to achieve high yield and purity. Industrial methods may utilize larger-scale reactions with optimized conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions.

Biological Activity and Potential Applications

1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one exhibits potential biological activity, particularly in anti-inflammatory and antimicrobial contexts. Its mechanism of action may involve interactions with specific biomolecular targets, where the difluoromethoxy and methoxy groups enhance its binding affinity and reactivity. This compound is considered a valuable candidate for further research in medicinal chemistry and related applications due to its unique structural features.

Potential Applications:

-

Medicinal Chemistry: Development of pharmaceuticals.

-

Biological Research: Studies on interactions with enzymes or receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one. Here is a comparison table highlighting some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-(Difluoromethoxy)-4-methylphenyl)propan-2-one | Contains a methyl group instead of a methoxy group; different reactivity profile | |

| 1-(3-Methoxyphenyl)-propan-2-one | Lacks fluorine substituents; serves as a simpler analog | |

| 1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one | Contains chlorine; potential for different biological activity |

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of 1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one, showing distinct signals for the methoxy groups and aromatic protons. The carbonyl carbon typically resonates around 194.4 ppm in carbon NMR spectra. Thin-layer chromatography (TLC) or NMR spectroscopy can monitor reactions to assess product formation and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume